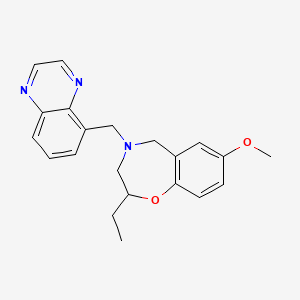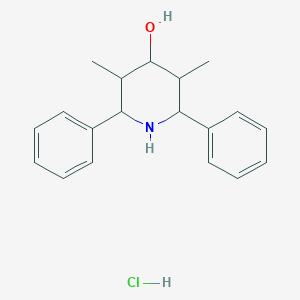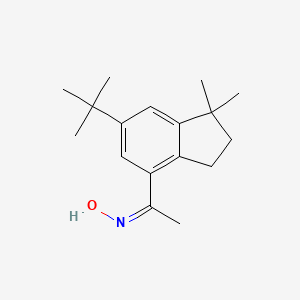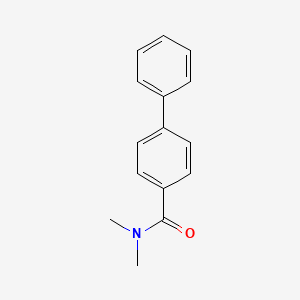
2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine
Overview
Description
2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine, also known as QNZ or Emapunil, is a synthetic compound that belongs to the benzoxazepine class of molecules. It was first synthesized in the early 1990s and has since been studied extensively for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is not fully understood, but it is known to inhibit the activity of the NF-κB transcription factor. NF-κB plays a key role in regulating the immune response and is involved in the development of inflammation and cancer. By inhibiting NF-κB activity, 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is able to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is its ability to selectively inhibit NF-κB activity without affecting other signaling pathways. This makes it a useful tool for studying the role of NF-κB in various diseases. 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is also relatively easy to synthesize and is readily available for research purposes. One limitation of 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is that it has poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine. One area of interest is its potential use in combination with other drugs for the treatment of various diseases. 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has been shown to enhance the effectiveness of other drugs in treating cancer and autoimmune diseases. Another area of interest is the development of more potent and selective NF-κB inhibitors based on the structure of 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine. Finally, there is a need for more research on the safety and efficacy of 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine in human clinical trials.
Scientific Research Applications
2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has been studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has also been studied for its potential use in treating various types of cancer, including leukemia, lymphoma, and breast cancer. 2-ethyl-7-methoxy-4-(5-quinoxalinylmethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has also been shown to have antiviral activity against HIV-1 and hepatitis C virus.
properties
IUPAC Name |
2-ethyl-7-methoxy-4-(quinoxalin-5-ylmethyl)-3,5-dihydro-2H-1,4-benzoxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-3-17-14-24(13-16-11-18(25-2)7-8-20(16)26-17)12-15-5-4-6-19-21(15)23-10-9-22-19/h4-11,17H,3,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUJGDKYJDYYPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC2=C(O1)C=CC(=C2)OC)CC3=C4C(=CC=C3)N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-nitro-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B3876787.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B3876801.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876804.png)
![3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-cyclohexyl-3-oxopropanamide](/img/structure/B3876808.png)


![ethyl 2-(2-chlorobenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876825.png)
![N'-[1-(4-bromo-3-nitrophenyl)ethylidene]-3,4-dihydroxybenzohydrazide](/img/structure/B3876846.png)
![5-[4-(4-methyl-1-piperazinyl)-3-nitrobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3876848.png)
![4-chloro-N-[3-(diethylamino)propyl]-2-nitrobenzamide](/img/structure/B3876854.png)

![[6,8,9-trimethyl-4-(1-methylethylidene)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol](/img/structure/B3876872.png)

